5-Cyclobutyl-1,3-oxazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-7-8(11-5-9-7)6-2-1-3-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWYQPFUBYBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modifications of the Cyclobutyl Group:
Ring Size Variation: Replacing the cyclobutyl ring with cyclopentyl or cyclohexyl rings would investigate the optimal size of the hydrophobic group for the target binding pocket.
Introduction of Heteroatoms: Incorporating an oxygen (oxetane) or nitrogen (azetidine) atom into the four-membered ring would alter polarity and hydrogen bonding potential, potentially improving solubility and introducing new interactions.
Substitution on the Cyclobutyl Ring: Adding small functional groups like hydroxyl (-OH) or amino (-NH2) to the cyclobutyl ring could introduce new hydrogen bonding interactions and explore unoccupied space within the binding site.
Modifications of the Carbaldehyde Group:
Conversion to an Oxime or Hydrazone: Reacting the aldehyde with hydroxylamine (B1172632) or hydrazine (B178648) derivatives introduces groups with different hydrogen bonding patterns (both donor and acceptor) and steric profiles.
Bioisosteric Replacement: Replacing the aldehyde with a nitrile (-CN) or a trifluoromethylketone (-COCF3) can modulate its electronic properties and ability to act as a hydrogen bond acceptor or a covalent warhead.
Formation of an Alcohol or Carboxylic Acid: As previously mentioned, reduction to an alcohol introduces a hydrogen bond donor, while oxidation to a carboxylic acid introduces a strong hydrogen bond donor and acceptor that can form salt bridges.
Modification at the C2 Position:
The C2 position of the oxazole (B20620) ring is another common site for substitution. Introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors at this position could probe for additional interactions with the biological target and influence the electronic nature of the entire oxazole ring system.
These proposed modifications represent a logical progression in an SAR campaign, systematically exploring the chemical space around the 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde scaffold to optimize its interactions with a biological target.
Spectroscopic Characterization and Advanced Analytical Techniques for 5 Cyclobutyl 1,3 Oxazole 4 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 5-cyclobutyl-1,3-oxazole-4-carbaldehyde, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclobutyl ring, the oxazole (B20620) ring, and the carbaldehyde group. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The proton on the oxazole ring (at C2) would also be a singlet, expected around δ 8.0-8.5 ppm. The protons of the cyclobutyl group would exhibit complex multiplet patterns in the upfield region (δ 1.5-3.0 ppm) due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift, around δ 185-195 ppm. The carbons of the oxazole ring would appear in the aromatic region, with C4 and C5 likely resonating between δ 120-160 ppm, and C2 appearing at a higher field. The carbons of the cyclobutyl ring would be observed in the aliphatic region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals unambiguously. A COSY spectrum would reveal the coupling relationships between the protons on the cyclobutyl ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide information about long-range H-C correlations, which would be crucial in confirming the connectivity between the cyclobutyl ring, the oxazole ring, and the carbaldehyde group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aldehyde CHO | 9.8 | 188.0 |
| Oxazole C2-H | 8.2 | 152.0 |
| Oxazole C4 | - | 135.0 |
| Oxazole C5 | - | 158.0 |
| Cyclobutyl CH | 3.5 (quintet) | 35.0 |
| Cyclobutyl CH₂ | 2.2-2.4 (m) | 28.0 |
| Cyclobutyl CH₂' | 1.9-2.1 (m) | 18.0 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₈H₉NO₂), the expected monoisotopic mass is approximately 151.0633 g/mol . In an HRMS experiment, observing a molecular ion peak corresponding to this mass would confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), cleavage of the cyclobutyl ring, and fragmentation of the oxazole ring. Analysis of these fragment ions can help to piece together the structure of the parent molecule.
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.0706 |
| [M+Na]⁺ | 174.0525 |
| [M-H]⁻ | 150.0560 |
| [M]⁺ | 151.0628 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, the oxazole ring, and the cyclobutyl group.
A strong absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the region of 1500-1650 cm⁻¹. The C-O-C stretching of the oxazole ring would likely be observed between 1000-1300 cm⁻¹. The C-H stretching vibrations of the cyclobutyl group would be visible in the 2850-3000 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1700 - 1725 |
| Aldehyde C-H Stretch | 2720 - 2820 |
| Oxazole C=N/C=C Stretch | 1500 - 1650 |
| Oxazole C-O-C Stretch | 1000 - 1300 |
| Cyclobutyl C-H Stretch | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for analyzing this compound. Detection could be achieved using a UV detector set at the λmax determined by UV-Vis spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound is expected to be sufficiently volatile for GC analysis. The gas chromatogram would provide a retention time for the compound, which is characteristic under specific conditions, while the mass spectrometer would provide its mass spectrum for confirmation of its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing compounds in complex matrices and for providing molecular weight information for each separated component. An LC-MS method would be highly suitable for the analysis of this compound in various samples. For related oxazole derivatives, LC-MS has been successfully employed for analysis and purification. beilstein-journals.org
Interactive Data Table: Summary of Chromatographic Methods
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
| HPLC | C18 silica | Acetonitrile/Water | UV-Vis |
| GC-MS | Polysiloxane | Helium | Mass Spectrometry |
| LC-MS | C18 silica | Acetonitrile/Water with formic acid | Mass Spectrometry |
Computational and Theoretical Studies on 5 Cyclobutyl 1,3 Oxazole 4 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde have been identified. While DFT is a common method for studying oxazole (B20620) derivatives in general to understand their structural and electronic properties, dedicated research on this particular compound is not present in the available scientific literature. irjweb.comnih.govsemanticscholar.org
Molecular Modeling and Conformational Analysis of the Cyclobutyl and Carbaldehyde Moieties
There are no published molecular modeling or conformational analysis studies that specifically investigate the spatial arrangement and dynamics of the cyclobutyl and carbaldehyde groups attached to the oxazole ring in this compound. Such studies would be valuable for understanding the molecule's steric and electronic properties, but the research has not been conducted or published.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, nor any comparisons of such predictions with experimental data, were found. While theoretical calculations are often used to support experimental characterization, this has not been applied to the target molecule in any published work.
Reaction Mechanism Elucidation through Computational Approaches
There is no available research that employs computational methods to elucidate the reaction mechanisms involving this compound. The exploration of its synthesis, degradation, or interaction with other molecules from a mechanistic standpoint using computational chemistry is a subject that remains to be investigated.
Structure Activity Relationship Sar Investigations Within Oxazole Scaffolds Relevant to 5 Cyclobutyl 1,3 Oxazole 4 Carbaldehyde
General Methodologies and Principles of SAR Studies in Heterocyclic Chemistry
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, these studies provide a roadmap for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The oxazole (B20620) scaffold, a five-membered heterocycle with one oxygen and one nitrogen atom, is a common motif in many biologically active molecules and approved drugs, making it a frequent subject of SAR investigations. nih.govnajah.edubenthamscience.com
The core principles of SAR involve systematic modifications of a molecule's structure and the subsequent evaluation of these changes on its biological activity. Key methodologies include:
Substituent Modification: Altering the functional groups at various positions on the heterocyclic ring. This can influence the compound's steric (size and shape), electronic (electron-donating or -withdrawing), and hydrophobic (lipophilicity) properties.
Bioisosterism: Replacing a functional group with another that has similar physical or chemical properties. rsc.org This can help to improve potency, reduce toxicity, or alter the metabolic profile of the compound without drastically changing its interaction with the biological target. Oxazole rings themselves are often considered bioisosteres of other groups like thiazoles and imidazoles. rsc.org
Conformational Analysis: Studying the three-dimensional arrangement of the molecule. The introduction of rigid groups or rotatable bonds can lock the molecule into a specific conformation that may be more or less favorable for binding to a target receptor.
Scaffold Hopping: Replacing the central heterocyclic core with a different scaffold while retaining the key pharmacophoric groups in their optimal spatial arrangement.
These investigations allow chemists to build a comprehensive picture of the pharmacophore—the essential ensemble of steric and electronic features required for optimal interaction with a specific biological target. nih.gov
Role of the Cyclobutyl Substituent in Modulating Molecular Interactions and Properties
The cyclobutyl group, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to fine-tune the properties of drug candidates. ru.nlresearchgate.net Its presence at the 5-position of the oxazole ring in 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde is significant and can impart several advantageous characteristics.
Conformational Restriction: The rigid nature of the cyclobutyl ring can limit the conformational flexibility of the parent molecule. nih.govfiveable.me This pre-organization into a bioactive conformation can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a receptor.
Hydrophobic Interactions: The cyclobutyl group is lipophilic and can effectively fill hydrophobic pockets within a protein's active site, contributing to binding energy. ru.nlnih.gov Its defined shape can provide a better fit than other alkyl groups.
Metabolic Stability: The introduction of a cyclobutyl moiety can enhance a molecule's metabolic stability. nih.gov It can block sites susceptible to metabolic degradation by enzymes like cytochrome P450s.
Improved Physicochemical Properties: Incorporating a saturated ring like cyclobutane increases the fraction of sp3-hybridized carbons, which can lead to improved solubility and other desirable drug-like properties compared to planar, sp2-heavy molecules. nih.gov
Directing Key Pharmacophores: The cyclobutyl ring can act as a scaffold to orient other key functional groups, such as the adjacent carbaldehyde, into the correct position for optimal interaction with a biological target. ru.nl
The cyclobutyl group is more than a simple spacer; it is a functional component that can significantly impact a molecule's reactivity, solubility, and bioavailability. thecontentauthority.com
Influence of the Carbaldehyde Group as a Key Pharmacophore or Reaction Handle
The carbaldehyde (-CHO) group at the 4-position of the oxazole ring is a critical feature of the molecule. wikipedia.org It can function in two primary capacities: as a key pharmacophoric element for molecular recognition and as a versatile synthetic handle for further chemical modification.
As a pharmacophore , the carbaldehyde group possesses distinct electronic features that can participate in non-covalent interactions with a biological target:
Hydrogen Bond Acceptor: The carbonyl oxygen atom is a strong hydrogen bond acceptor, allowing it to form crucial hydrogen bonds with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or tyrosine) in a protein's binding site. nih.gov
Dipolar Interactions: The carbon-oxygen double bond is highly polarized, enabling dipole-dipole interactions that contribute to binding affinity.
As a reaction handle , the carbaldehyde group's reactivity is well-established in organic chemistry. wikipedia.org The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. This allows the this compound scaffold to be readily elaborated into a diverse library of new compounds through reactions such as:
Reductive Amination: To form various secondary and tertiary amines.
Reduction: To form the corresponding primary alcohol.
Oxidation: To yield the carboxylic acid.
Wittig Reaction: To form alkenes.
Aldol (B89426) and Knoevenagel Condensations: To create new carbon-carbon bonds.
This synthetic versatility makes the carbaldehyde group a valuable starting point for SAR studies, enabling the exploration of a wide chemical space around the core oxazole scaffold.
Comparative SAR Analysis with other Substituted Oxazole-4-carbaldehydes
While specific SAR data for this compound is not extensively published, we can infer potential trends by comparing it to other substituted oxazoles documented in the literature. The substitution at the 5-position of the oxazole ring is known to be critical for modulating biological activity. The van Leusen oxazole synthesis, for example, is a common method for preparing 5-substituted oxazoles from various aldehydes, highlighting the accessibility of diverse substituents at this position. nih.govmdpi.comijpsonline.com
Let's consider a hypothetical comparative analysis based on general principles of medicinal chemistry. The activity of these compounds would be highly dependent on the specific biological target.
Table 1: Hypothetical Comparative SAR of 5-Substituted Oxazole-4-carbaldehydes
| Substituent at Position 5 | Key Properties | Potential Impact on Activity |
|---|---|---|
| Cyclobutyl | Puckered, 3D structure, moderate lipophilicity | May provide optimal fit in a defined hydrophobic pocket due to its specific conformation. ru.nlnih.gov |
| Phenyl | Flat, aromatic, electron-rich | Can engage in π-stacking interactions; potential for steric hindrance depending on the binding site. |
| Isopropyl | Branched, aliphatic, smaller than cyclobutyl | Fills a smaller hydrophobic space; allows for more conformational flexibility than cyclobutyl. |
| tert-Butyl | Bulky, sterically hindering, lipophilic | May increase lipophilicity but could also prevent binding due to its large size. |
| Hydrogen | Smallest substituent | May result in a loss of potency if a hydrophobic interaction at this position is required for activity. |
In this hypothetical scenario, if the target protein has a well-defined, non-planar hydrophobic pocket, the cyclobutyl substituent might confer higher activity compared to a flat phenyl ring or a smaller, more flexible isopropyl group. The bulky tert-butyl group might be too large to be accommodated, leading to a loss of activity. This demonstrates how modifying the substituent at the 5-position can systematically probe the steric and electronic requirements of the target's binding site.
Strategic Substituent Modifications to Influence Reactivity and Potential Molecular Recognition
Building upon the SAR principles, strategic modifications to this compound can be proposed to enhance its potential for molecular recognition or to modulate its reactivity. These modifications can be directed at three main positions: the cyclobutyl group, the carbaldehyde group, and the C2 position of the oxazole ring.
Role of 5 Cyclobutyl 1,3 Oxazole 4 Carbaldehyde As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The inherent reactivity of the oxazole (B20620) ring and the aldehyde functionality in 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde makes it a valuable precursor for the synthesis of a variety of other heterocyclic systems. The oxazole core itself can undergo transformations, such as Diels-Alder reactions, where it can act as a diene, leading to the formation of substituted pyridines. wikipedia.org
The carbaldehyde group is a versatile handle for elaboration into other cyclic structures. For instance, it can participate in condensation reactions with dinucleophiles to construct new rings. A notable example is the reaction with hydrazine (B178648) or its derivatives to yield pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles. Furthermore, reaction with amidines can lead to the formation of pyrimidine (B1678525) rings. These transformations significantly expand the chemical space accessible from this single starting material.
Table 1: Potential Heterocyclic Frameworks from this compound
| Reactant | Resulting Heterocycle |
|---|---|
| Dienophile | Pyridine |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole |
| Amidine | Pyrimidine |
| Thiourea | Thiazine |
This table is interactive and can be sorted by column.
Application in the Construction of Complex Organic Molecules
The aldehyde functionality of this compound serves as a crucial C1-synthon, enabling the construction of more complex molecular architectures through various carbon-carbon bond-forming reactions. Standard transformations of the aldehyde group, such as Wittig reactions, Horner-Wadsworth-Emmons olefination, and aldol (B89426) condensations, allow for the introduction of diverse side chains and the extension of the carbon framework.
Moreover, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylic acid can be used in amide bond formation, a cornerstone of medicinal chemistry, while the alcohol can be a precursor for ethers and esters, or participate in further synthetic manipulations. These transformations underscore the utility of this building block in the synthesis of molecules with potential biological activity. nih.gov
Table 2: Key Transformations of the Aldehyde Group for Molecular Elaboration
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Wittig Reaction | Phosphonium (B103445) ylide | Aldehyde to Alkene |
| Aldol Condensation | Enolate | Aldehyde to β-Hydroxy Ketone |
| Grignard Reaction | Organomagnesium halide | Aldehyde to Secondary Alcohol |
| Oxidation | PCC, DMP | Aldehyde to Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Aldehyde to Primary Alcohol |
This table is interactive and can be sorted by column.
Contribution to Combinatorial Chemistry and Chemical Library Development
In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new therapeutic agents. capes.gov.br this compound is an ideal scaffold for combinatorial chemistry due to its inherent functionality. The aldehyde group provides a convenient point for diversification, allowing for the parallel synthesis of a large number of derivatives by reacting it with a wide array of chemical building blocks.
For example, a library of imines or secondary amines can be rapidly generated through reductive amination with a collection of primary or secondary amines, respectively. Similarly, a diverse set of alkenes can be synthesized via the Wittig reaction using a library of phosphonium ylides. This modular approach, where different substituents can be systematically introduced, facilitates the exploration of structure-activity relationships.
Potential as a Synthon in Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. rsc.orgnih.gov The presence of both an aldehyde and a heteroaromatic ring in this compound suggests its potential as a valuable component in such transformations.
The aldehyde can act as an electrophilic partner in a variety of MCRs, such as the Ugi or Passerini reactions, which are used to generate peptide-like structures. nih.gov Furthermore, the oxazole nitrogen can potentially act as a nucleophile or a directing group in cascade sequences, guiding the formation of new bonds in a highly controlled manner. The development of novel cascade or multicomponent reactions involving this oxazole derivative could provide rapid access to unique and complex molecular scaffolds. nih.govacs.org
Future Research Directions and Unaddressed Challenges for 5 Cyclobutyl 1,3 Oxazole 4 Carbaldehyde Research
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of 5-cyclobutyl-1,3-oxazole-4-carbaldehyde is largely uncharted territory. The interplay between the electron-deficient oxazole (B20620) ring, the sterically demanding cyclobutyl group, and the reactive aldehyde functionality is expected to give rise to unique chemical behaviors.
The aldehyde group is a versatile handle for a multitude of classic organic reactions. Its participation in Wittig reactions, Horner-Wadsworth-Emmons olefination, aldol (B89426) condensations, and reductive aminations could provide a diverse array of derivatives. A systematic investigation into the steric hindrance imposed by the adjacent cyclobutyl group on these transformations is warranted. Furthermore, the oxazole ring itself can participate in various reactions. For instance, oxazoles are known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) where they can act as dienes. The electronic nature of the cyclobutyl and carbaldehyde substituents will influence the feasibility and regioselectivity of such reactions.
Another avenue for exploration is the photo-oxidation of the oxazole ring. The reaction of oxazoles with singlet oxygen can lead to the formation of triamides via a [4+2] cycloaddition followed by rearrangement. nih.govresearchgate.net Understanding the photochemical stability and reactivity of this compound could be crucial for its application in photochemically active materials or as a photolabile protecting group.
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic technologies offer significant advantages in terms of efficiency, safety, and scalability. The integration of these technologies into the synthesis and derivatization of this compound is a key area for future development.
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netnih.govnih.gov The synthesis of the oxazole core, potentially via a modified van Leusen reaction, could be adapted to a flow regime. nih.govmdpi.com Furthermore, subsequent transformations of the aldehyde group could be performed in-line, creating a streamlined, multi-step synthesis of complex derivatives. nih.gov The implementation of flow chemistry could also enable the safe handling of potentially hazardous reagents or intermediates. acs.org
Photoredox Catalysis: This rapidly evolving field utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging transformations under mild conditions. researchgate.netescholarship.org Photoredox catalysis could be employed for the functionalization of the oxazole ring or the cyclobutyl moiety. For instance, C-H activation of the cyclobutyl group or cross-coupling reactions involving the oxazole core could be explored using photoredox catalysts. escholarship.org The combination of electrochemistry and photochemistry, known as electrophotocatalysis, could also unlock unique reactivity pathways for this molecule. acs.org
Development of Target-Oriented Synthetic Strategies for Specific Research Applications
The unique structural features of this compound make it an attractive building block for the synthesis of targeted molecules with specific applications.
In medicinal chemistry, the oxazole ring is a key component of many biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. tandfonline.comtandfonline.com The aldehyde functionality of this compound can be readily converted into other functional groups, allowing for the synthesis of a library of derivatives for biological screening. For example, conversion to an oxime, hydrazone, or a carboxylic acid could lead to compounds with distinct pharmacological profiles. The cyclobutyl group can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties. This compound could serve as a key intermediate in the synthesis of novel tubulin polymerization inhibitors or other targeted anticancer agents. nih.gov
In materials science, the rigid, planar structure of the oxazole ring, combined with the potential for extended conjugation through derivatization of the aldehyde, suggests potential applications in organic electronics. Synthesis of oligomers or polymers incorporating the this compound unit could lead to new materials with interesting photophysical properties.
Advanced Computational Design of Analogues and Derivatives
Computational chemistry can play a pivotal role in guiding the future research directions for this compound.
Predicting Reactivity and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn can provide insights into its reactivity in various chemical reactions, such as cycloadditions. nih.gov Computational methods can also predict spectroscopic properties like NMR and UV-Vis spectra, which can aid in the characterization of new derivatives.
Structure-Based Drug Design: For medicinal chemistry applications, molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. jcchems.comnih.gov This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, further guiding the design of more potent analogues. nih.govdaneshyari.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-cyclobutyl-1,3-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Vilsmeier–Haack formylation of 5-cyclobutyl-1,3-oxazole precursors. Key steps include using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled temperature (0–5°C) to avoid side reactions. Post-reaction neutralization with sodium acetate and extraction with dichloromethane are critical for isolating the aldehyde . Yields depend on the purity of the oxazole precursor and the stoichiometric ratio of DMF/POCl₃ (optimal at 1:1.2).
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the cyclobutyl protons show splitting patterns (e.g., δ 2.5–3.5 ppm) due to ring strain. The oxazole ring carbons resonate at δ 140–160 ppm in ¹³C NMR .
- IR Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the aldehyde group.
- X-ray Crystallography : Resolves cyclobutyl ring geometry and oxazole-aldehyde conjugation angles, critical for confirming stereoelectronic effects .
Q. How does the cyclobutyl substituent influence the compound’s stability under ambient storage?
- Methodological Answer : The cyclobutyl ring introduces steric strain, making the compound prone to oxidation. Storage at –20°C under nitrogen is recommended. Degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect aldehyde oxidation products (e.g., carboxylic acids) .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the oxazole ring in this compound?
- Methodological Answer : Electrophilic substitution at the C2 position is favored due to electron-withdrawing effects of the aldehyde. For example, bromination using N-bromosuccinimide (NBS) in DMF at 50°C achieves >80% regioselectivity. Computational studies (DFT at B3LYP/6-31G*) predict charge distribution, guiding reaction design .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal the aldehyde’s electrophilicity (Fukui indices) and cyclobutyl ring strain energy (~25 kcal/mol). Molecular dynamics simulations (AMBER force field) model solvent effects, showing polar aprotic solvents (e.g., THF) enhance nucleophilic attack at the carbonyl carbon .
Q. What contradictions exist in literature regarding the compound’s biological activity, and how can they be resolved experimentally?
- Methodological Answer : Conflicting reports on antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response studies with positive controls (e.g., ciprofloxacin) are essential for validation .
Key Research Gaps and Recommendations
- Synthetic Scalability : Current methods lack scalability due to low yields (~40%). Alternative catalysts (e.g., CeCl₃) or microwave-assisted synthesis should be explored .
- Biological Mechanisms : Limited data on target-binding interactions. Molecular docking studies (AutoDock Vina) with bacterial enzymes (e.g., DNA gyrase) could clarify mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
